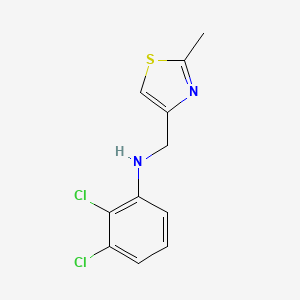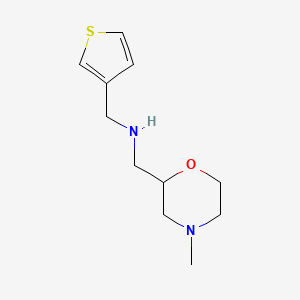
1-(4-iodophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-iodophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one is an organic compound that features both an iodophenyl group and a nitroimidazole moiety. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-iodophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one typically involves the following steps:
Formation of the iodophenyl intermediate: This can be achieved by iodination of a suitable phenyl precursor.
Formation of the nitroimidazole intermediate: This involves nitration of an imidazole ring.
Coupling reaction: The iodophenyl and nitroimidazole intermediates are then coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-iodophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of azido or cyano derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential use as a drug candidate due to its functional groups.
Industry: Use in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-iodophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one would depend on its specific biological target. Generally, compounds with nitroimidazole groups can act as antimicrobial agents by interfering with DNA synthesis. The iodophenyl group may enhance binding affinity to specific proteins or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-bromophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one: Similar structure but with a bromine atom instead of iodine.
1-(4-chlorophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 1-(4-iodophenyl)-2-(4-nitro-1H-imidazol-1-yl)ethan-1-one may confer unique properties such as higher molecular weight, different electronic effects, and potentially different biological activity compared to its bromine or chlorine analogs.
Propriétés
Formule moléculaire |
C11H8IN3O3 |
|---|---|
Poids moléculaire |
357.10 g/mol |
Nom IUPAC |
1-(4-iodophenyl)-2-(4-nitroimidazol-1-yl)ethanone |
InChI |
InChI=1S/C11H8IN3O3/c12-9-3-1-8(2-4-9)10(16)5-14-6-11(13-7-14)15(17)18/h1-4,6-7H,5H2 |
Clé InChI |
GPVFNBHTSRHAHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)CN2C=C(N=C2)[N+](=O)[O-])I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


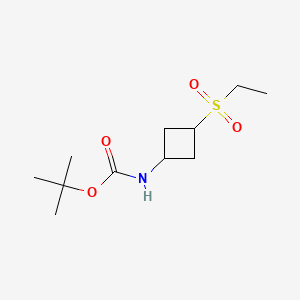
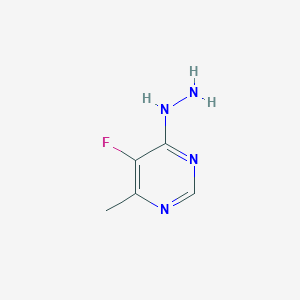
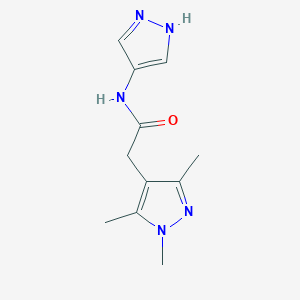
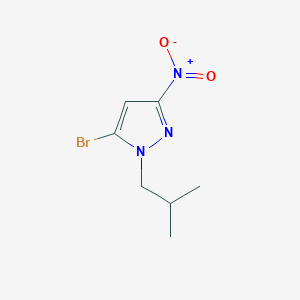
![(S)-(2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanol](/img/structure/B14914076.png)

![4-Azoniaspiro[3.5]nonan-2-ol](/img/structure/B14914098.png)
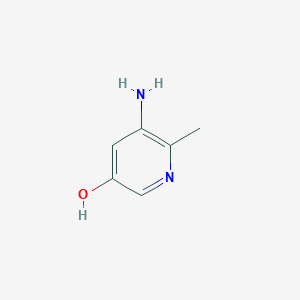
amino}propanenitrile](/img/structure/B14914111.png)
![7-((4AS,7aS)-1-(2-carboxyethyl)octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14914119.png)

